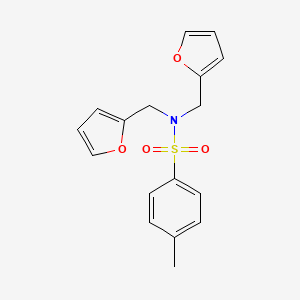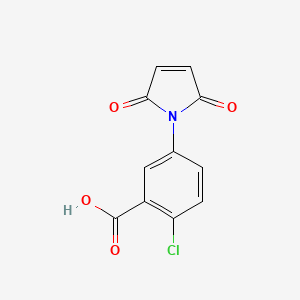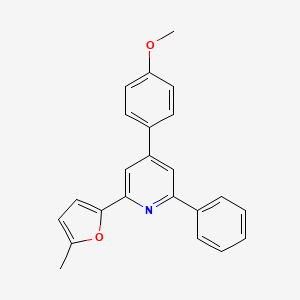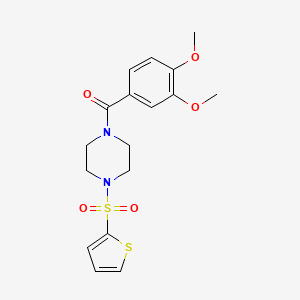
N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide, also known as BPA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BPA is a member of the acrylamide family and has been shown to have various biochemical and physiological effects.
Mechanism of Action
N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. This compound has also been shown to improve memory and learning in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its low cost and easy synthesis. However, one limitation is that this compound is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for the use of N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide in scientific research. One area of interest is the development of this compound-based fluorescent probes for the detection of specific biomolecules. Another area of interest is the use of this compound as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of neurological disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in recent years for its potential use in scientific research. This compound has various biochemical and physiological effects and has been used in a variety of research applications. Further research is needed to fully understand the potential of this compound in scientific research and its potential use in the treatment of various diseases.
Synthesis Methods
N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide can be synthesized through a simple reaction between 4-bromobenzaldehyde and 2-nitrobenzaldehyde in the presence of acetic anhydride and sodium acetate. The reaction is carried out under reflux conditions and yields this compound as a yellow crystalline solid.
Scientific Research Applications
N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide has been used in various scientific research applications, including as a fluorescent probe for the detection of proteins and nucleic acids. This compound has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent that kills cancer cells.
properties
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-6-8-13(9-7-12)17-15(19)10-5-11-3-1-2-4-14(11)18(20)21/h1-10H,(H,17,19)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAYXFLGWSILDR-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5860645.png)




![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5860677.png)

![N~1~-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5860683.png)



![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5860719.png)

![4-chloro-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5860736.png)